Enantiomeric Identity Confirmed by Absolute (S)-Configuration at Piperidine 3-Position vs. (R)-Enantiomer (CAS 1354000-63-7)
The target compound is the (S)-enantiomer (CAS 1354003-16-9), as confirmed by its Cahn-Ingold-Prelog (S) assignment at the piperidine 3-position and its specific optical rotation [1]. The (R)-enantiomer carries a distinct CAS registry (1354000-63-7) and a distinct InChIKey (LMTOKVYGVYLJAT-MRXNPFEDSA-N for (R) vs. LMTOKVYGVYLJAT-INIZCTEOSA-N for (S)) [1]. In the context of Btk inhibitor development (US Patent US9926299), the (S)-configuration of the piperidine ring is critical for achieving potent enzyme inhibition; the (S)-isomer (Example 25) demonstrated an IC50 <100 nM against Btk kinase, whereas the racemic mixture showed reduced potency [2].
| Evidence Dimension | Enantiomeric configuration and chiral purity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1354003-16-9, vendor-reported purity NLT 98% (MolCore) |
| Comparator Or Baseline | (R)-enantiomer, CAS 1354000-63-7; racemic mixture, CAS 1353982-35-0; no vendor purity specification directly compared. |
| Quantified Difference | Distinct CAS numbers; distinct InChIKey; no quantitative enantiomeric excess (ee) data available in public domain for side-by-side comparison. |
| Conditions | Chiral HPLC or SFC analysis, conditions not publicly disclosed by vendors. |
Why This Matters
Procurement of the correct enantiomer is essential to ensure fidelity to the synthetic route reported in the patent literature; incorrect enantiomer selection risks synthesis of inactive or less-potent final compounds [2].
- [1] PubChem CID 66566631. [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester. https://pubchem.ncbi.nlm.nih.gov/compound/1354003-16-9 View Source
- [2] US Patent US9926299B2. Inhibitors of Bruton's Tyrosine Kinase. Example 25 (S-isomer) IC50 <100 nM vs. Btk kinase (HTRF assay). View Source
